

Ketopioglitazone-d4: A Technical Guide to its Analysis and Purity

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Compound of Interest

Compound Name: Ketopioglitazone-d4

Cat. No.: B602701

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ketopioglitazone-d4**, a deuterated analog of a major active metabolite of the antidiabetic drug, Pioglitazone. This document outlines a representative certificate of analysis, details the analytical methodologies for purity and identity assessment, and illustrates the relevant biological signaling pathway.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for a reference standard like **Ketopioglitazone-d4** provides critical data on its identity, purity, and quality. Below is a table summarizing the typical quantitative data found in such a document.

Parameter	Specification	Result	Method
Identity			
Mass Spectrum	Conforms to structure	Conforms	ESI-MS
¹ H NMR Spectrum	Conforms to structure	Conforms	¹ H NMR (400 MHz, DMSO-d ₆)
Purity			
Purity by HPLC	≥ 98.0%	99.5%	HPLC-UV (269 nm)
Isotopic Purity (d4)	≥ 99% atom % D	99.6% atom % D	Mass Spectrometry
Residual Solvents	≤ 0.5%	Not Detected	GC-HS
Water Content	≤ 0.5%	0.1%	Karl Fischer Titration
Physical Properties			
Appearance	White to Off-White Solid	Conforms	Visual Inspection
Melting Point	Report Value	192-194 °C	Capillary Method
Storage			
Recommended Storage	-20°C		

Experimental Protocols

The determination of purity and identity of **Ketopioglitazone-d4** relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is employed to determine the chemical purity of the substance by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 269 nm.
- Injection Volume: 10 μ L.
- Procedure: A solution of **Ketopioglitazone-d4** is prepared in a suitable solvent (e.g., acetonitrile/water) and injected into the HPLC system. The retention time of the main peak is recorded, and the area percentage of this peak relative to the total area of all peaks is calculated to determine the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a powerful technique for confirming the molecular weight and structure, as well as determining the isotopic enrichment of the deuterated compound.

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Similar to the HPLC method described above to ensure good separation.
- Mass Spectrometer Settings:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan for molecular ion confirmation and Selected Reaction Monitoring (SRM) for quantification and confirmation of isotopic purity.
 - Transitions for SRM: Monitoring the transition of the parent ion (m/z of **Ketopioglitazone-d4**) to a specific fragment ion.

- Procedure: A dilute solution of the sample is infused into the LC-MS/MS system. The mass spectrum will confirm the presence of the deuterated compound by its specific mass-to-charge ratio. The isotopic distribution is analyzed to calculate the percentage of the d4 species.

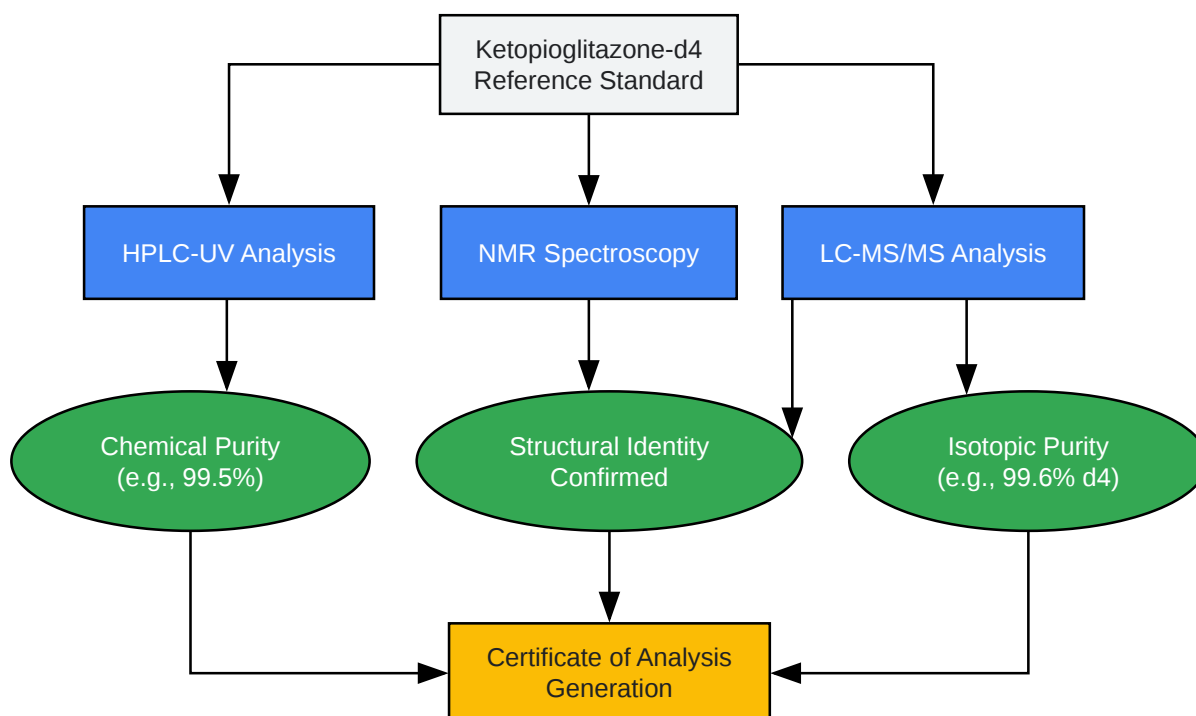
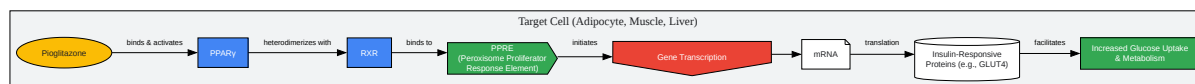
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of the molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ^1H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of Ketopioglitazone, with the expected absence of signals corresponding to the deuterated positions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway of the parent compound, Pioglitazone, and a typical workflow for the purity analysis of **Ketopioglitazone-d4**.



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